molecular formula C6H15O2PS B080402 Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane CAS No. 14717-27-2

Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane

Cat. No. B080402
CAS RN: 14717-27-2
M. Wt: 182.22 g/mol
InChI Key: NRGBRDPEZLHYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane, also known as DPPS, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. DPPS is a phosphorus-containing compound that has been synthesized using different methods.

Scientific Research Applications

Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has been used in various scientific research applications, including as a reagent in organic synthesis reactions. It has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has been used in the synthesis of novel phosphorus-containing compounds, which have potential applications in medicinal chemistry. Additionally, Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has been used in the development of new materials, such as polymers.

Mechanism Of Action

The mechanism of action of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane is not well understood. However, it has been suggested that it may act as a Lewis acid, which can coordinate with electron-rich molecules. Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane can also form complexes with metal ions, which can affect their reactivity.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane. However, it has been shown to have low toxicity in animal studies. Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has several advantages for lab experiments, including its high purity and stability. It is also easy to handle and store. However, Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has some limitations, including its limited solubility in common solvents, which can make it difficult to work with in some experiments.

Future Directions

For the use of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane in scientific research include the development of new compounds for medicinal chemistry, the development of new materials, and further research to understand its mechanism of action.

Synthesis Methods

Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane can be synthesized using different methods, including the reaction of phosphorus pentasulfide with isopropanol and propylene oxide. The reaction produces Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane as a white crystalline solid, which can be purified through recrystallization. Another method involves the reaction of phosphorus pentasulfide with isopropanol and propylene oxide in the presence of a catalyst, such as zinc chloride. This method produces a higher yield of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane.

properties

IUPAC Name

di(propan-2-yloxy)-sulfanylidenephosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2PS/c1-5(2)7-9(10)8-6(3)4/h5-6H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYSXKLYBUQIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[P+](=S)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2PS+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(propan-2-yloxy)-sulfanylidenephosphanium

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